Tribromo(methanesulfonyl)methane
Description
Tribromo(methanesulfonyl)methane (CBr₃SO₂CH₃) is a halogenated organosulfur compound characterized by a methanesulfonyl group (CH₃SO₂) bonded to a tribrominated methane moiety. This structure confers unique chemical properties, including high electrophilicity and stability due to the electron-withdrawing sulfonyl group and bromine substituents.
Properties
CAS No. |
114020-03-0 |
|---|---|
Molecular Formula |
C2H3Br3O2S |
Molecular Weight |
330.82 g/mol |
IUPAC Name |
tribromo(methylsulfonyl)methane |
InChI |
InChI=1S/C2H3Br3O2S/c1-8(6,7)2(3,4)5/h1H3 |
InChI Key |
YRQQQUGGYRCRCE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(methanesulfonyl)methane can be synthesized through several methods. One common method involves the bromination of methanesulfonylmethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tribromo(methanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromo compound to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated methanesulfonyl compounds.
Scientific Research Applications
Tribromo(methanesulfonyl)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bromine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosulfur compounds.
Mechanism of Action
The mechanism of action of tribromo(methanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. These interactions can lead to various chemical transformations, depending on the specific conditions and reactants involved. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Tribromomethane (Bromoform, CHBr₃)
Structural Differences :
Tribromomethyl Phenyl Sulfone (C₇H₅Br₃O₂S)
Structural Differences :
- Features a phenyl group (C₆H₅) instead of methyl in the sulfonyl moiety.
Methanesulfonyl Chloride (CH₃SO₂Cl)
Structural Differences :
- Contains a chlorine atom instead of the tribrominated methane group.
Properties and Reactivity :
- Reactivity : Highly reactive as a sulfonating agent, participating in nucleophilic substitutions.
- Hazard Classification : Listed as a hazardous material (UN 3246) due to corrosive and toxic properties .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Biological Activity: Bromophenols with multiple bromine atoms exhibit bioactivity (e.g., aldose reductase inhibition) , but similar data for this compound is absent.
- Environmental Impact : Bromoform’s environmental detection suggests this compound may require similar monitoring if widely used.
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